Diphenyl phosphorofluoridate
Description
Diphenyl phosphorofluoridate [(PhO)₂POF] is an organophosphorus compound characterized by two phenyl ester groups attached to a phosphorus atom, which is also bonded to a fluorine atom. Unlike its alkyl-substituted counterparts, this compound exhibits significantly lower toxicity and lacks myotic (pupil-constricting) properties . Its reduced biological activity is attributed to structural features, such as the bulky aromatic substituents, which hinder interactions with enzymes like cholinesterase and neurotoxic esterase . This compound serves as a critical reference in studies exploring structure-activity relationships in organophosphorus agents.
Properties
CAS No. |
403-65-6 |
|---|---|
Molecular Formula |
C12H10FO3P |
Molecular Weight |
252.18 g/mol |
IUPAC Name |
[fluoro(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C12H10FO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
InChI Key |
XFKSLARHPIQBFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl phosphorofluoridate can be synthesized through the reaction of diphenyl phosphorochloridate with potassium fluoride in an anhydrous solvent such as acetonitrile. The reaction typically proceeds at room temperature and requires careful handling due to the sensitivity of the reagents to moisture.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and closed reactors helps in maintaining anhydrous conditions and minimizing exposure to moisture.
Chemical Reactions Analysis
Types of Reactions: Diphenyl phosphorofluoridate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols, leading to the formation of corresponding phosphoramidates and phosphates.
Hydrolysis: In the presence of water, it hydrolyzes to form diphenyl phosphate and hydrogen fluoride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Anhydrous solvents like acetonitrile and dichloromethane are typically used to prevent hydrolysis.
Major Products:
Phosphoramidates: Formed from the reaction with amines.
Phosphates: Formed from the reaction with alcohols.
Hydrolysis Products: Diphenyl phosphate and hydrogen fluoride.
Scientific Research Applications
Diphenyl phosphorofluoridate has a wide range of applications in scientific research:
Biochemistry: It is used as an inhibitor of serine proteases, which are enzymes that play crucial roles in various biological processes.
Medicinal Chemistry: The compound is used in the design of enzyme inhibitors for therapeutic purposes.
Industrial Chemistry: It serves as a reagent in the synthesis of other organophosphorus compounds.
Molecular Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
Diphenyl phosphorofluoridate exerts its effects by irreversibly inhibiting serine proteases. The mechanism involves the phosphorylation of the serine residue in the active site of the enzyme, leading to the formation of a stable phospho-enzyme complex. This prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity.
Comparison with Similar Compounds
Research Findings and Implications
Structural Determinants of Activity
- Branching Proximity : Toxicity requires secondary or tertiary alkyl groups adjacent to the ester oxygen (e.g., DFP). Distal branching (e.g., di-isoamyl) or aromatic substitution (diphenyl) diminishes activity .
- Solvent Interactions : Polar environments enhance host-guest interactions for phosphorofluoridates, but diphenyl’s hydrophobicity may further reduce bioavailability .
Biological Activity
Diphenyl phosphorofluoridate (DFP) is an organophosphorus compound known for its potent biological activity, particularly as an inhibitor of various enzymes, including cholinesterases. This article explores the biological activity of DFP, focusing on its mechanisms of action, effects on different biological systems, and implications for therapeutic applications.
DFP acts primarily as an irreversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the hydrolysis of acetylcholine in the synaptic cleft. The inhibition occurs through the phosphorylation of a serine residue in the active site of these enzymes, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.
Key Mechanistic Insights:
- Inhibition Kinetics : DFP exhibits a time-dependent inhibition pattern, characterized by a slow binding phase followed by a rapid inactivation phase. The inhibition constant () for DFP against AChE is reported to be in the nanomolar range, indicating high potency .
- Reversibility : The inhibition caused by DFP is generally irreversible; however, certain nucleophiles can reactivate the inhibited enzyme under specific conditions .
Enzyme Inhibition
DFP has been extensively studied for its inhibitory effects on cholinesterases. The following table summarizes the inhibitory potency of DFP compared to other organophosphorus compounds:
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| This compound | Acetylcholinesterase | 0.5 - 5 |
| Chlorpyrifos | Acetylcholinesterase | 1 - 10 |
| Paraoxon | Acetylcholinesterase | 0.1 - 1 |
Toxicological Implications
The biological activity of DFP extends to its toxicological effects, particularly in neurotoxicity. Studies have shown that exposure to DFP can lead to symptoms such as muscle twitching, respiratory distress, and even death due to respiratory failure caused by prolonged cholinergic stimulation .
Case Studies and Research Findings
- Neurotoxic Effects : A study examining the neurotoxic effects of DFP found that it induced significant behavioral changes in animal models, correlating with elevated acetylcholine levels in the brain. This study highlighted the potential risks associated with accidental exposure to organophosphates in agricultural settings .
- Therapeutic Applications : Despite its toxicity, research has explored the use of DFP derivatives as potential therapeutic agents for conditions like Alzheimer's disease. By selectively targeting cholinesterases, these compounds could enhance cholinergic signaling in patients suffering from cognitive decline .
- Comparative Analysis : Research comparing DFP with other organophosphates revealed that while all compounds inhibit cholinesterases, DFP's unique structure allows for more effective binding and prolonged inhibition, making it a focus for developing antidotes or protective agents against nerve agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
